![molecular formula C21H22O9 B1652979 6-Hydroxy-3,3',4',5,7,8-hexamethoxyflavone CAS No. 167416-97-9](/img/structure/B1652979.png)
6-Hydroxy-3,3',4',5,7,8-hexamethoxyflavone
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Overview
Description
6-Hydroxy-3,3',4',5,7,8-hexamethoxyflavone is a natural product found in Citrus reticulata and Citrus unshiu with data available.
Scientific Research Applications
Cancer Research
Hydroxylated polymethoxyflavones (PMFs), including variants like 6-Hydroxy-3,3',4',5,7,8-hexamethoxyflavone, have shown promising results in cancer research. Studies have demonstrated their inhibitory effects on colon cancer cells. These compounds appear to act by modulating key signaling proteins related to cell proliferation and apoptosis, such as p21, CDK-2, and caspases, indicating their potential as therapeutic agents in cancer treatment (Qiu et al., 2010).
Antifungal and Anti-inflammatory Properties
Research also indicates that PMFs exhibit significant antifungal activities against pathogens like Colletotrichum gloeosporioides, which causes anthracnose disease in tropical fruits. This suggests a potential role for these compounds in the agricultural sector for controlling plant diseases (Almada-Ruiz et al., 2003). Additionally, PMFs have shown strong anti-inflammatory activities, making them relevant in the study of diseases characterized by inflammation.
Obesity and Metabolic Health
Further studies have explored the role of hydroxylated PMFs in metabolic health, particularly in the context of obesity. For instance, 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone from orange peel has been observed to effectively suppress obesity in high-fat-induced mouse models. This compound appears to regulate adipogenesis-related transcription factors and activate key signaling pathways, suggesting its potential in managing obesity and related metabolic disorders (Wang et al., 2016).
Anticancer Mechanisms
The role of PMFs in inducing apoptosis and cell-cycle arrest in cancer cells, particularly through mechanisms involving p53, Bax, and p21, has been extensively studied. This research underscores the potential of PMFs as anticancer agents, capable of influencing key cellular processes in cancer cells (Qiu et al., 2011).
properties
CAS RN |
167416-97-9 |
---|---|
Molecular Formula |
C21H22O9 |
Molecular Weight |
418.4 |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-6-hydroxy-3,5,7,8-tetramethoxychromen-4-one |
InChI |
InChI=1S/C21H22O9/c1-24-11-8-7-10(9-12(11)25-2)16-19(27-4)14(22)13-17(26-3)15(23)20(28-5)21(29-6)18(13)30-16/h7-9,23H,1-6H3 |
InChI Key |
VCOWIXWIOZUOJS-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C(=C(C(=C3OC)O)OC)OC)OC)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C(=C(C(=C3OC)O)OC)OC)OC)OC |
Other CAS RN |
167416-97-9 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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